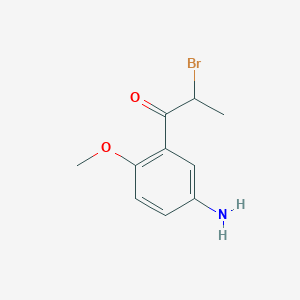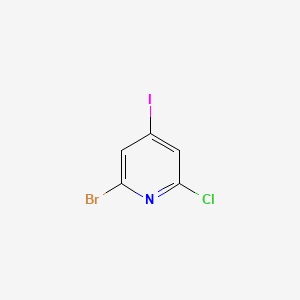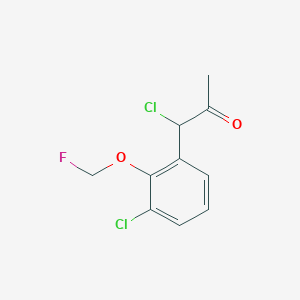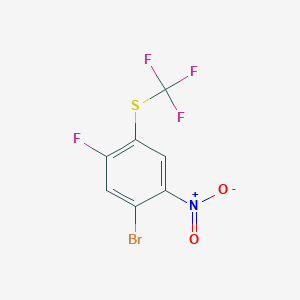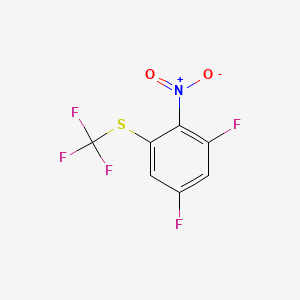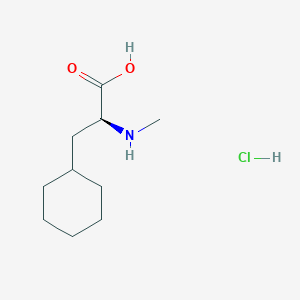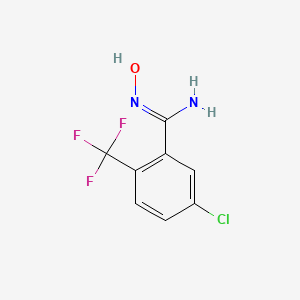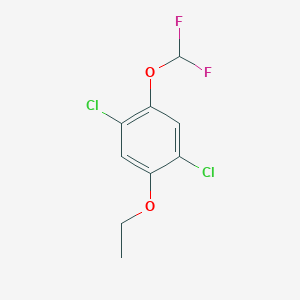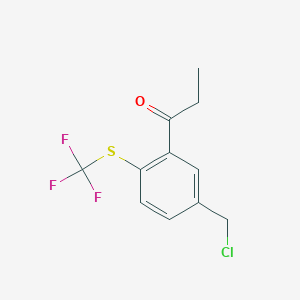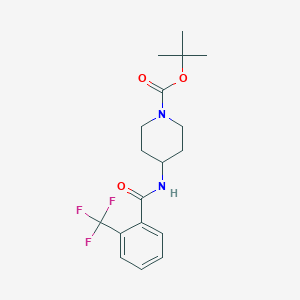
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene is an organic compound with the molecular formula C9H9F3O3. It is a derivative of benzene, featuring two methoxy groups, one difluoromethoxy group, and one fluorine atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene typically involves the introduction of the difluoromethoxy group and the methoxy groups onto a fluorobenzene ring. One common method involves the reaction of 2,5-dimethoxy-4-fluorobenzene with difluoromethyl ether in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethoxy group can be reduced to a hydroxymethyl group under strong reducing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran (THF).
Major Products
Substitution: Products depend on the nucleophile used, such as 1-methoxy-2,5-dimethoxy-4-substituted benzene.
Oxidation: Products include 1-difluoromethoxy-2,5-dimethoxy-4-fluorobenzaldehyde or 1-difluoromethoxy-2,5-dimethoxy-4-fluorobenzoic acid.
Reduction: Products include 1-hydroxymethyl-2,5-dimethoxy-4-fluorobenzene.
Aplicaciones Científicas De Investigación
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene exerts its effects depends on its interaction with specific molecular targets. The difluoromethoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The fluorine atom can enhance the compound’s metabolic stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-2,4-dimethoxybenzene: Similar structure but lacks the difluoromethoxy group.
1-Difluoromethoxy-2,3-dimethoxy-4-fluorobenzene: Similar structure but with different positions of the methoxy groups.
Uniqueness
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both difluoromethoxy and methoxy groups can enhance its solubility and interaction with various molecular targets.
This compound’s unique properties make it a valuable subject of study in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C9H9F3O3 |
|---|---|
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-4-fluoro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H9F3O3/c1-13-6-4-8(15-9(11)12)7(14-2)3-5(6)10/h3-4,9H,1-2H3 |
Clave InChI |
CNFHDZWOGWXPKT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1OC(F)F)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



